氧化锶

描述

Synthesis Analysis

The synthesis of strontium oxide (SrO) nanoparticles has been explored through various methods, highlighting the compound's significant role in applications such as gas sensors, lithium-ion batteries, solar cells, and semiconductors. One notable synthesis approach involves a bio-reduction method using plant extracts, such as Erzincan Cimin grape (Vitis vinifera, Cimin), to produce nanoparticles with a mean particle size of 28.6 nm, demonstrating an eco-friendly route to obtaining SrO nanoparticles with promising physical and chemical properties (Alayli Gungor, Nadaroğlu, & Gültekin, 2019). Additionally, strontium oxide nanoparticles have been synthesized by sol-gel methods and mechanochemical activation, showcasing diverse strategies to achieve nanoparticles with specific characteristics suitable for various technological applications (Alimuddin & Rafeeq, 2021); (Chew, Srinivas, Sritharan, & Boey, 2005).

Molecular Structure Analysis

Strontium oxide has a cubic crystal structure, as indicated by X-ray diffraction (XRD) analysis. This crystalline structure contributes to its high refractivity and chemical reactivity, making it a suitable candidate for various applications in materials science and engineering.

Chemical Reactions and Properties

Strontium oxide reacts with water to form strontium hydroxide, a reaction that is important for the synthesis of other strontium compounds. It also reacts with carbon dioxide to form strontium carbonate, a material used in the production of certain ceramics and glass.

Physical Properties Analysis

The physical properties of SrO nanoparticles synthesized through different methods reveal significant aspects of their potential applications. For instance, nanoparticles synthesized using plant extracts showed a porous nanostructure, enhancing their suitability for applications requiring high surface area (Alayli Gungor, Nadaroğlu, & Gültekin, 2019). The sol-gel synthesized SrO nanoparticles displayed pseudo-spherical to cubic and cylindrical shapes with increasing calcination temperature, indicating the influence of synthesis conditions on particle morphology and, consequently, on their physical properties (Alimuddin & Rafeeq, 2021).

科学研究应用

去除污染物:氧化锶已被研究用于去除废物中的放射性锶和铯。铁氧化物涂层砂是一种新型吸附剂,已被用于锶吸附的研究,这对废物管理和环境修复至关重要 (Benjamin, 1999)。

光电应用:钛酸锶,一种相关化合物,在光电子学中展现出感兴趣的特性。研究表明,光照可以显著加速室温下的氧空位,增强其在氧化物电子学中的适用性 (Li, Lei, Shen, & Sun, 2015)。

磁性和超导性:钛酸锶在复杂氧化物电子学中具有基础性作用。研究表明,轻微氧缺陷的钛酸锶中存在光诱导和持久的磁化,有助于理解这类材料中的磁性和超导性 (Rice, Ambwani, Bombeck, Thompson, Haugstad, Leighton, & Crooker, 2014)。

太阳能收集:在太阳能转换的背景下,已使用大气压等离子体增强化学气相沉积合成了钛酸锶薄膜。这展示了锶基化合物在可再生能源应用中的潜力 (Huerta-Flores, Usiobo, Audinot, Heyberger, Choquet, & Boscher, 2022)。

电子和计算:钛酸锶被用作创建各种电子设备的基底,包括超导体和支持不同物质相的界面。它在电子学中的多功能性值得注意 (Gallagher, Lee, Williams, & Goldhaber-Gordon, 2014)。

骨再生:氧化锶已被纳入生物硅骨架用于骨再生。它增强了细胞粘附和增殖,表明其在生物医学应用中的潜力,特别是在骨科领域 (Shuai, Sun, Wu, Gao, Yang, Guo, Yang, Xu, Feng, & Peng, 2017)。

安全和危害

未来方向

Recently, strontium oxide nanoparticles have gained attention due to their potential features and promising applications . The physicochemical approaches for their synthesis possess many limitations, and hence, an eco-friendly and sustainable approach from biogenic sources is an emerging trend . These nanoparticles have potential applications in medicine, environmental sciences, and electronic devices .

作用机制

Target of Action

Strontium oxide (SrO) is a compound that primarily targets bone tissue . It is known to interact with osteoblasts and osteoclasts, the cells responsible for bone formation and resorption, respectively . Strontium oxide’s interaction with these cells plays a crucial role in its mechanism of action .

Mode of Action

Strontium oxide’s mode of action is unique and dual-faceted. It increases the deposition of new bone by osteoblasts and simultaneously reduces the resorption of bone by osteoclasts . This dual action helps in maintaining the balance between bone formation and resorption, which is critical for bone health .

Biochemical Pathways

It is known that strontium can stimulate the cn-nfatc signaling pathway in osteoblasts This pathway is involved in the regulation of bone formation

Pharmacokinetics

Strontium-based nanoparticles have been used in targeted drug delivery, suggesting that they may have favorable adme properties .

Result of Action

The result of strontium oxide’s action is the promotion of bone health. By stimulating bone formation and inhibiting bone resorption, strontium oxide can help manage conditions like osteoporosis . Additionally, strontium oxide nanoparticles have shown antimicrobial ability and are efficient in the removal of toxic contaminants from industrial wastewater .

Action Environment

The action of strontium oxide can be influenced by various environmental factors. For instance, the synthesis method can affect the properties of strontium oxide nanoparticles, which in turn can influence their biological activity . Additionally, strontium oxide’s action can be influenced by its physical environment. For example, strontium oxide nanoparticles have been shown to exhibit enhanced photocatalytic activity under visible light, which can be utilized for the treatment of industrial wastewater .

属性

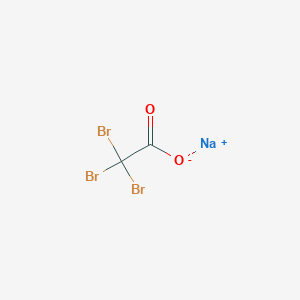

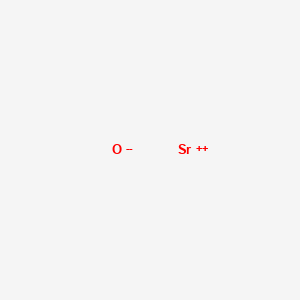

IUPAC Name |

strontium;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O.Sr/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATRAKWUXMZMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OSr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314-11-0 | |

| Record name | Strontium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STRONTIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64RA22280P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of strontium oxide?

A1: Strontium oxide has the molecular formula SrO. Its molecular weight is 103.62 g/mol.

Q2: What is the crystal structure of strontium oxide?

A2: Strontium oxide typically exhibits a face-centered cubic (fcc) crystal structure. This structure has been confirmed by X-ray diffraction studies. []

Q3: What spectroscopic techniques are used to characterize strontium oxide?

A3: Various spectroscopic techniques are employed to characterize strontium oxide, including:

- X-ray diffraction (XRD): Used to determine the crystal structure and size. [, , , ]

- Fourier transform infrared spectroscopy (FTIR): Provides information on the chemical bonds, specifically the Sr-O bond. [, , , ]

- Scanning electron microscopy (SEM): Reveals the morphology and size of the nanoparticles. [, , , ]

- UV-Visible spectroscopy: Used to study the optical properties and determine the band gap energy. [, ]

Q4: Is strontium oxide stable at high temperatures?

A4: Strontium oxide demonstrates good thermal stability. It has been successfully used in applications requiring high temperatures, such as thermionic cathodes, which operate at temperatures up to 1380 K (approximately 1107 °C). []

Q5: How does strontium oxide interact with platinum at high temperatures?

A5: When strontium oxide is heated on a platinum surface at high temperatures, it partially decomposes into strontium (Sr) atoms and strontium oxide (SrO) molecules in the gaseous phase. This vaporization behavior has been studied using techniques like the Langmuir method and mass spectrometry. [, ]

Q6: Does strontium oxide exhibit catalytic activity?

A6: Yes, strontium oxide has been shown to exhibit catalytic properties in various reactions. For example, it has been explored as a heterogeneous catalyst in the transesterification of waste oils to produce biodiesel. []

Q7: Are there other catalytic applications of strontium oxide?

A8: Yes, strontium oxide nanoparticles embedded in chitosan have shown significant catalytic activity in the synthesis of 2-hydrazono [, , ]thiadiazole derivatives. This nanocomposite exhibits high efficiency, promoting the reaction under milder conditions and offering reusability. []

Q8: Have computational methods been used to study strontium oxide?

A9: Yes, density functional theory (DFT) has been employed to investigate the properties of strontium oxide functionalized graphene nanoflakes for enhanced photocatalytic activity. []

Q9: What insights have DFT calculations provided about strontium oxide functionalized graphene?

A10: DFT calculations suggest that increasing the degree of strontium oxide functionalization on graphene nanoflakes leads to a reduction in the HOMO-LUMO energy gap. This modification in electronic structure enhances the light-harvesting efficiency and impacts the exciton binding energy, making these materials promising for photocatalytic applications. []

Q10: What are some applications of strontium oxide?

A10: Strontium oxide finds applications in diverse fields, including:

- Electronics: Used in thermionic cathodes [, , ], transistors, and as a component in oxide-coated cathodes for electron emission. []

- Optics: Used in phosphors for lighting and display technologies. [, ]

- Catalysis: Employed as a heterogeneous catalyst for biodiesel production [] and organic synthesis. []

- Biomedical: Investigated for potential use in bone tissue engineering due to its biocompatibility. [, ]

Q11: How does strontium oxide influence the properties of cement clinker?

A12: Doping cement clinker with strontium oxide or strontium sulfate has been found to promote the formation of alite, a key mineral phase contributing to cement strength. [] Adding strontium oxide improves the early strength of cement, while incorporating strontium sulfate enhances the long-term strength. [, ]

Q12: How does the addition of strontium oxide affect glass-ceramic glazes?

A13: Adding strontium oxide to glass-ceramic glazes influences the recrystallization process of zirconium silicate, a key component affecting the glaze's properties. [] The addition of SrO modifies the microstructure, leading to a more homogenous distribution of zirconium silicate within the glaze. []

Q13: Can strontium oxide be used in sensors?

A14: Yes, strontium oxide has shown promise in sensing applications. For instance, strontium oxide-modified interdigitated electrodes have been developed for detecting the Squamous Cell Carcinoma antigen (SCC-Ag), a potential biomarker for cervical cancer. []

Q14: What is the environmental impact of strontium oxide?

A15: While strontium oxide itself is not highly toxic, its production and disposal should be managed carefully. Industrial waste like strontium slag, generated during strontium salt production, requires proper handling to minimize environmental risks. []

Q15: Are there any recycling or waste management strategies for strontium oxide?

A16: Research is exploring the use of strontium slag, a by-product of strontium salt production, as a potential source of strontium oxide for various applications. This approach promotes resource efficiency and waste minimization. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。